4-(N-butyl-N-ethylsulfamoyl)-N-(1,3-dioxoisoindolin-4-yl)benzamide
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Overview
Description
4-(N-butyl-N-ethylsulfamoyl)-N-(1,3-dioxoisoindolin-4-yl)benzamide is a synthetic organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N-butyl-N-ethylsulfamoyl)-N-(1,3-dioxoisoindolin-4-yl)benzamide typically involves multi-step organic reactions. The process may start with the preparation of the sulfonamide moiety, followed by the introduction of the benzamide group. Common reagents used in these reactions include sulfonyl chlorides, amines, and phthalic anhydride. Reaction conditions often involve the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as crystallization, distillation, and chromatography may be employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-(N-butyl-N-ethylsulfamoyl)-N-(1,3-dioxoisoindolin-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide or benzamide moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines.
Scientific Research Applications
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: As a probe for studying enzyme activity or protein interactions.
Medicine: Potential use as an antibacterial or anticancer agent.
Industry: Applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 4-(N-butyl-N-ethylsulfamoyl)-N-(1,3-dioxoisoindolin-4-yl)benzamide would depend on its specific application. In medicinal chemistry, it may act by inhibiting bacterial enzymes or interfering with cellular processes. The molecular targets and pathways involved could include enzyme inhibition, DNA binding, or disruption of cell membrane integrity.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A well-known sulfonamide with antibacterial properties.
Phthalimide: A compound with a similar isoindolinone structure.
Benzamide: A simple amide with various pharmacological activities.
Uniqueness
4-(N-butyl-N-ethylsulfamoyl)-N-(1,3-dioxoisoindolin-4-yl)benzamide is unique due to its combined sulfonamide and isoindolinone structures, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
4-[butyl(ethyl)sulfamoyl]-N-(1,3-dioxoisoindol-4-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5S/c1-3-5-13-24(4-2)30(28,29)15-11-9-14(10-12-15)19(25)22-17-8-6-7-16-18(17)21(27)23-20(16)26/h6-12H,3-5,13H2,1-2H3,(H,22,25)(H,23,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLXDMUGQRUICDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=O)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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